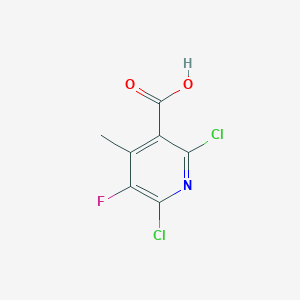

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-2-3(7(12)13)5(8)11-6(9)4(2)10/h1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACZOIOUVVFGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568692 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132195-42-7 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, a halogenated pyridine derivative. Given its structural features, this compound is primarily recognized as a key building block in organic synthesis, particularly for the development of complex heterocyclic molecules with potential pharmacological applications. This guide consolidates available data on its properties, synthesis, and significant role in medicinal chemistry.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties have been identified. The following table summarizes its core chemical identity.

| Property | Value | Source |

| CAS Number | 132195-42-7 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [1] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [1] |

| Molecular Weight | 224.02 g/mol | Calculated |

| Appearance | White to off-white powder | Inferred from related compounds[4] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Expected to be soluble in common organic solvents |

Note: Spectroscopic data such as NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[5]

Synthesis and Logical Workflow

A plausible synthetic approach would involve the chlorination and hydrolysis of a suitable precursor. The diagram below illustrates a generalized logical workflow for obtaining such halogenated nicotinic acids, based on processes described for analogous compounds.

Caption: Logical workflow for the synthesis of the target carboxylic acid.

Role in Medicinal Chemistry and Drug Development

The primary significance of this compound lies in its utility as an advanced intermediate in the synthesis of biologically active molecules. Halogenated pyridines are crucial scaffolds in modern drug discovery.

Structurally related compounds, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, are documented precursors in the synthesis of potent fluoroquinolone antibiotics.[4] These antibiotics, including Gemifloxacin, Enoxacin, and Trovafloxacin, are vital in treating a wide range of bacterial infections.[4] The title compound serves as a valuable building block for creating the core naphthyridine or quinolone ring system essential for the antibacterial activity of these drugs.[4][6] The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[7]

The logical relationship from this building block to the final active pharmaceutical ingredient (API) is visualized below.

Caption: Role as a precursor in the synthesis of fluoroquinolone antibiotics.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 132195-42-7 is not publicly available, data from closely related dichlorofluoropyridine derivatives provide essential safety guidance.[8][9][10]

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

-

Skin Corrosion/Irritation: Category 2[8]

-

Serious Eye Damage/Eye Irritation: Category 2[8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[8]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

-

Storage Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[8][10]

Conclusion

This compound is a specialized chemical intermediate with significant value in medicinal chemistry and drug development. Its highly functionalized heterocyclic structure makes it an ideal starting material for synthesizing complex molecular targets, most notably as a precursor to the core structures of fluoroquinolone antibiotics. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards and its high potential in the advancement of new therapeutic agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 132195-42-7 [amp.chemicalbook.com]

- 3. This compound | 132195-42-7 [amp.chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. 132195-42-7|2,6-Dichloro-5-fluoro-4-methylnicotinic acid| Ambeed [ambeed.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters, which can be applied to this and similar molecules.

Core Physicochemical Data

The following table summarizes the available identifying and physicochemical information for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [1] |

| CAS Number | 132195-42-7 | [1] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [1] |

| Molecular Weight | 224.01 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Predicted) | 1.21 ± 0.38 | [3] |

| Solubility | Data not available | |

| LogP | Data not available | |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle if necessary.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for understanding its behavior in different environments, including biological systems.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Solvents:

-

Deionized water

-

Aqueous buffers (pH 2, 7.4, 9)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetone)

Procedure:

-

Sample Preparation: A known amount of the compound (e.g., 1-10 mg) is weighed and placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Equilibration: The test tubes are sealed and agitated using a vortex mixer for a set period (e.g., 1-2 minutes). The samples are then allowed to equilibrate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours) to ensure saturation.

-

Observation and Quantification: The samples are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a suitable electrode

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water (degassed)

-

A co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)

Procedure:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture).

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using software that employs derivative methods to locate the equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

Method: Shake-Flask Method

Apparatus:

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system

Reagents:

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Buffer solution of a specific pH (if determining LogD)

Procedure:

-

Phase Preparation: Equal volumes of 1-octanol and water (or buffer) are mixed and allowed to saturate each other for at least 24 hours before use. The two phases are then separated.

-

Partitioning: A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid phase separation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)

Visualizations

Physicochemical Property Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Caption: Logical workflow for physicochemical characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted values are based on computational models and may not reflect experimental results. The experimental protocols are generalized and may require optimization for the specific compound of interest. It is crucial to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling this or any chemical substance.

References

Structural Analysis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the structural and physicochemical properties of 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data, this document focuses on its fundamental molecular characteristics and predicted spectroscopic features based on established principles. The potential utility of this compound as a synthetic intermediate, particularly in the development of novel therapeutic agents, is also briefly discussed.

Introduction

This compound (CAS Number: 132195-42-7) is a substituted pyridine derivative. Halogenated pyridines are a critical class of heterocyclic compounds in the pharmaceutical and agrochemical industries, often serving as key building blocks in the synthesis of complex bioactive molecules. The unique arrangement of chloro, fluoro, methyl, and carboxylic acid functional groups on the pyridine ring suggests its potential for diverse chemical modifications and as a scaffold for drug design. The presence of the methyl group may enhance metabolic stability, a desirable characteristic in drug development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 132195-42-7 | [2] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [1][2] |

| Molecular Weight | 224.02 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [2] |

Table 1: Physicochemical properties of this compound.

Structural Elucidation: A Theoretical Approach

In the absence of published experimental spectra, this section outlines the expected spectroscopic characteristics for this compound based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals:

-

A singlet for the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm.

-

A broad singlet for the acidic proton of the carboxylic acid group, typically found far downfield between 10-13 ppm.

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information, with distinct signals anticipated for each of the seven carbon atoms:

-

The carboxylic acid carbonyl carbon is expected in the 165-185 ppm region.

-

The aromatic carbons of the pyridine ring will appear between approximately 110-160 ppm, with their specific shifts influenced by the attached substituents (Cl, F, CH₃, COOH).

-

The methyl carbon will resonate in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.

-

A strong and sharp C=O stretching band for the carbonyl group of the carboxylic acid, anticipated around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the methyl group just below 3000 cm⁻¹.

-

C-N and C-C stretching vibrations within the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-F stretching bands at lower wavenumbers.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223 and 225 in an approximate 3:1 ratio, corresponding to the isotopic abundance of chlorine-35 and chlorine-37. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).

Experimental Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel chemical entity like this compound.

Potential Applications in Drug Development

While no specific biological activity for this compound has been reported, its structural relative, 2,6-dichloro-5-fluoronicotinic acid, is a known intermediate in the synthesis of naphthyridine antibacterial agents. Furthermore, the related compound 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is utilized in the synthesis of fluoroquinolone antibiotics like Gemifloxacin.[3] This suggests that this compound holds potential as a valuable building block for creating new analogues of these established antibacterial agents.

The logical relationship for its potential application is outlined below.

Conclusion and Future Directions

This compound presents an intriguing scaffold for synthetic and medicinal chemistry. While its fundamental properties are documented, a comprehensive structural and biological characterization is currently lacking in the public domain. Further research, including its synthesis, purification, and detailed spectroscopic analysis, is warranted to fully elucidate its chemical nature. Subsequent biological screening of this compound and its derivatives could uncover novel therapeutic applications, particularly in the realm of antibacterial drug discovery.

References

Synthesis and Characterization of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a highly substituted pyridine derivative. Halogenated and functionalized pyridine rings are key structural motifs in a wide array of pharmaceuticals and agrochemicals. The specific arrangement of chloro, fluoro, methyl, and carboxylic acid groups on the pyridine core suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide outlines a plausible synthetic route and discusses the expected analytical characteristics of the title compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its close analog, 2,6-dichloro-5-fluoronicotinic acid, is presented below.

| Property | This compound | 2,6-Dichloro-5-fluoronicotinic acid (analog) |

| CAS Number | 132195-42-7 | 82671-06-5 |

| Molecular Formula | C₇H₄Cl₂FNO₂ | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 224.02 g/mol | 209.99 g/mol |

| Boiling Point | 355 °C | Not available |

| Density | 1.605 g/cm³ | 1.6207 g/cm³ at 25°C[1] |

| Flash Point | 168 °C | Not available |

| Melting Point | Not available | 153-155 °C[2] |

| Appearance | Not available | White solid[1] |

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process adapted from the established synthesis of 2,6-dichloro-5-fluoronicotinic acid[2][3]. The general workflow involves the construction of a dihydroxy-fluoro-methyl-nicotinate precursor, followed by chlorination and subsequent hydrolysis.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

This step is analogous to the synthesis of methyl 2,6-dihydroxy-5-fluoronicotinate[2][3]. It involves a condensation reaction.

-

Reaction Setup: To a solution of methyl 2-fluoroacetoacetate and methyl formate at 0 °C, add sodium methoxide.

-

Reaction: After stirring for several hours at room temperature, add a solution of methyl 2-amino-2-oxoacetate (methyl malonamate) in methanol and heat the mixture at reflux.

-

Work-up: To the hot mixture, add a solution of hydrochloric acid in water. The reaction mixture is heated at reflux for a short period.

-

Isolation: After cooling, the precipitated solid is collected by filtration, washed with water, and vacuum dried to yield the desired product.

This chlorination step is adapted from the procedure for the non-methylated analog[2][3].

-

Reaction Setup: In a sealed pressure vessel (e.g., a Monel autoclave or sealed Pyrex tube), charge methyl 2,6-dihydroxy-5-fluoro-4-methylnicotinate, phosphorus oxychloride (POCl₃), and a lithium salt (e.g., lithium chloride or lithium phosphate).

-

Reaction: Heat the sealed vessel at a high temperature (e.g., 150-170 °C) for an extended period (e.g., 20-25 hours).

-

Work-up: After cooling, dilute the reaction mixture with a chlorinated solvent such as methylene chloride and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The residual oil can be further treated with thionyl chloride at reflux to ensure complete conversion to the acid chloride. The final product is then purified by vacuum distillation.

Figure 2: General mechanism for the chlorination of a dihydroxypyridine derivative using POCl₃.

This final step involves the hydrolysis of the acid chloride intermediate[2][3].

-

Reaction Setup: Slurry the 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride in warm water.

-

Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide, until a homogeneous solution with a basic pH (e.g., pH 10) is obtained.

-

Work-up: Cool the solution and extract with an organic solvent (e.g., methylene chloride) to remove any non-acidic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.

-

Purification: Collect the precipitated solid by filtration, wash with water, and vacuum dry to obtain the final product, this compound.

Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl group and the carboxylic acid proton.

-

Methyl Group (-CH₃): A singlet is expected for the methyl protons at the 4-position. The chemical shift will be influenced by the surrounding electron-withdrawing groups and is predicted to be in the range of δ 2.3-2.7 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected for the acidic proton of the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration and is typically observed in the region of δ 10-13 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are influenced by the nitrogen atom in the ring and the various substituents.

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O (Carboxylic Acid) | 165-175 | Singlet |

| C2, C6 (C-Cl) | 145-160 | Doublet (for C6 due to coupling with F) or Singlet (for C2) |

| C5 (C-F) | 140-155 | Doublet (large ¹JCF) |

| C3 (C-COOH) | 120-130 | Doublet (small JCF) |

| C4 (C-CH₃) | 135-150 | Doublet (small JCF) |

| -CH₃ | 15-25 | Doublet (small JCF) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of the chlorine atoms.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The M⁺ peak corresponding to the molecule with two ³⁵Cl atoms will be at m/z 223. The (M+2)⁺ peak (one ³⁵Cl and one ³⁷Cl) and the (M+4)⁺ peak (two ³⁷Cl atoms) will also be observed with characteristic relative intensities.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation may also involve the loss of a chlorine atom.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and expected characterization of this compound. While a definitive, published synthetic protocol is not available, the outlined procedures, based on the synthesis of a close analog, offer a robust starting point for researchers. The predicted analytical data will be crucial for the confirmation of the structure upon successful synthesis. The unique substitution pattern of this molecule makes it a compound of interest for further exploration in various fields of chemical research and development.

References

- 1. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS No. 132195-42-7). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this and similar organic molecules.

Compound Structure and Properties

IUPAC Name: this compound Chemical Formula: C₇H₄Cl₂FNO₂ Molecular Weight: 224.02 g/mol CAS Number: 132195-42-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13-14 | Singlet (broad) | 1H | -COOH |

| ~2.5-2.7 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~155-160 (d, JCF) | C-F |

| ~148-152 | C-Cl |

| ~145-150 | C-Cl |

| ~130-135 | C-COOH |

| ~120-125 | C-CH₃ |

| ~15-20 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity |

| -110 to -130 | Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1200-1300 | Medium | C-O stretch |

| ~1000-1100 | Medium-Strong | C-F stretch |

| ~700-800 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 223/225/227 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 205/207/209 | Medium | [M-H₂O]⁺ |

| 178/180 | Medium | [M-COOH]⁺ |

| 143 | Medium | [M-COOH-Cl]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mM.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent carbon signal.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

-

Use an external or internal fluorine standard for referencing (e.g., CFCl₃ at 0 ppm).

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with electrons, typically at 70 eV, to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR (ATR) spectroscopy.

Caption: General workflow for Mass Spectrometry (EI).

The Biological Activity of Fluorinated Pyridine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine carboxylic acids represent a significant class of heterocyclic compounds with diverse and potent biological activities. The incorporation of fluorine atoms and a carboxylic acid moiety onto the pyridine ring profoundly influences the physicochemical properties of these molecules, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This strategic functionalization has led to the development of numerous commercially successful products and promising drug candidates across various fields, including agriculture and medicine.[4] This technical guide provides an in-depth overview of the biological activities of fluorinated pyridine carboxylic acids, with a focus on their applications as herbicides, fungicides, and anticancer agents. The guide details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for activity assessment, and visualizes relevant signaling pathways.

Herbicidal Activity: Synthetic Auxins

A prominent application of fluorinated pyridine carboxylic acids is in agriculture as synthetic auxin herbicides.[5] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[3][5][6]

Mechanism of Action

Synthetic auxin herbicides, including fluorinated pyridine carboxylic acids, exert their effects by hijacking the plant's natural auxin signaling pathway.[5][6][7] The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[6]

In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7] When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[6] The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a cascade of downstream genes.[7] This uncontrolled gene expression leads to a variety of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.[3]

Quantitative Data: Herbicidal Efficacy

The herbicidal activity of fluorinated pyridine carboxylic acids is typically quantified by determining the concentration required to cause a 50% reduction in plant growth (GR50) or a 50% mortality rate (LD50). The following table summarizes representative data for some compounds.

| Compound Name | Target Weed Species | GR50 / LD50 | Reference |

| Picloram | Various broadleaf weeds | Varies by species | [8] |

| Clopyralid | Annual and perennial broadleaf weeds | Varies by species | [8] |

| Aminopyralid | Broadleaf weeds | Varies by species | [8] |

| Halauxifen-methyl | Broad-spectrum broadleaf weeds | Varies by species | [5] |

| Florpyrauxifen-benzyl | Broad-spectrum broadleaf weeds | Varies by species | [5] |

Experimental Protocol: Auxin Bioassay (Rice Root Inhibition Test)

This bioassay determines the auxin-like activity of a compound by measuring its inhibitory effect on rice root elongation.[9]

Materials:

-

Germinated rice seedlings (2-3 days old)

-

Test tubes and rack

-

Blotting paper

-

Distilled water

-

Stock solution of the test compound

-

Standard auxin solution (e.g., IAA)

-

Ruler or caliper

Procedure:

-

Prepare a series of dilutions of the test compound and the standard auxin in distilled water.

-

Line each test tube with a strip of blotting paper.

-

Add a specific volume of each test solution to the corresponding test tube, ensuring the blotting paper is saturated. Include a control tube with only distilled water.

-

Measure the initial root length of the germinated rice seedlings.

-

Carefully place a specific number of seedlings into each test tube, ensuring the roots are in contact with the moist blotting paper.

-

Incubate the test tubes in the dark at a constant temperature for 48-72 hours.

-

After the incubation period, measure the final root length of the seedlings in each tube.

-

Calculate the percentage of root growth inhibition for each concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the concentration to determine the GR50 value.

Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)

Certain fluorinated pyridine carboxylic acids exhibit potent fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][10][11][12]

Mechanism of Action

Succinate dehydrogenase (also known as Complex II) is a multi-subunit enzyme embedded in the inner mitochondrial membrane.[10][12][13] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain via ubiquinone (Coenzyme Q).[12][13] Fluorinated pyridine carboxylic acid-based SDHIs act as non-competitive inhibitors by binding to the ubiquinone-binding site (Qp site) of the SDH complex.[12] This binding event physically blocks the access of ubiquinone to its binding site, thereby halting the transfer of electrons from the Fe-S clusters in the SDHB subunit to ubiquinone.[12] The disruption of this electron flow has two major consequences: it inhibits the TCA cycle by causing an accumulation of succinate, and it cripples the electron transport chain, leading to a severe reduction in ATP synthesis and ultimately fungal cell death.[12]

Quantitative Data: Fungicidal Potency

The in vitro efficacy of fungicidal fluorinated pyridine carboxylic acids is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) against various fungal pathogens.

| Compound | Fungal Species | IC50 / EC50 (µM) | Reference |

| Fluopyram metabolite (3-chloro-5-trifluoromethylpyridine-2-carboxylic acid) | Not specified in abstract | Phytotoxic effects observed | [14] |

| Thifluzamide | Botrytis cinerea | Not specified, used as reference | [15] |

| Novel Pyridine Carboxamides | Botrytis cinerea | Varies by derivative | [15] |

Experimental Protocol: Succinate Dehydrogenase Activity Assay

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[10][15][16][17]

Materials:

-

Isolated mitochondria from the target fungus

-

Phosphate buffer (pH 7.2-7.4)

-

Succinate solution (substrate)

-

DCPIP solution

-

Phenazine methosulfate (PMS) solution (optional, as an intermediate electron carrier)

-

Test compound solutions at various concentrations

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the fungal culture.

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, succinate, and DCPIP.

-

Add the test compound at various concentrations to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding the mitochondrial suspension to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of decrease in absorbance is proportional to the SDH activity.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Anticancer Activity

Several fluorinated pyridine carboxylic acid derivatives have demonstrated promising anticancer properties, acting through various mechanisms, including the induction of cell cycle arrest and apoptosis.[18]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The anticancer activity of some fluorinated pyridine carboxylic acids is attributed to their ability to disrupt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.[18] While the precise molecular targets can vary, a common pathway involves the activation of the p53 tumor suppressor protein.[1][19][20]

Upon cellular stress, such as that induced by a cytotoxic agent, p53 is activated and stabilized.[1][20] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest and apoptosis.[1][21] For cell cycle arrest, p53 upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[21] p21 binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting the cell cycle and providing time for DNA repair.[21] If the cellular damage is too severe, p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and Puma.[20][21] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of a caspase cascade, which ultimately results in the dismantling of the cell.[20]

Quantitative Data: Anticancer Potency

The in vitro anticancer activity of fluorinated pyridine carboxylic acids is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Broad panel of human cancer cell lines | Low micromolar | [18] |

| Imidazo[1,2-α]pyridine derivative 18 (2,4 difluorophenyl at C-2) | B16F10 (melanoma) | 14.39 ± 0.04 | [22] |

| Imidazo[1,2-α]pyridine derivative 14 | HT-29 (colon) | 44.45 ± 0.15 | [22] |

| Thiazole and pyrazole hybrid IVc | MCF-7 (breast) | 126.98 | [23] |

| Dicationic pyridinium ionic liquid 23 | A549, H1299, H661 (lung) | Varies by cell line | [24] |

| Fluorinated aminophenylhydrazine 6 | A549 (lung) | 0.64 | [25] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[26][27][28][29]

Materials:

-

Cancer cell line of interest

-

96-well microtiter plates

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated pyridine carboxylic acid derivative. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

Fluorinated pyridine carboxylic acids are a versatile class of compounds with significant and diverse biological activities. Their utility as herbicides, fungicides, and potential anticancer agents underscores the importance of fluorine substitution in medicinal and agricultural chemistry. The mechanisms of action, though varied, often involve the specific inhibition of key enzymes or the disruption of critical signaling pathways. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of novel fluorinated pyridine carboxylic acid derivatives with enhanced potency and selectivity. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved therapeutic and agricultural agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 14. molbiolcell.org [molbiolcell.org]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 29. broadpharm.com [broadpharm.com]

Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid and its key derivatives. The methodologies detailed herein are compiled from established patent literature and scientific publications, offering a robust resource for the synthesis of this important heterocyclic building block. The unique substitution pattern of this molecule, featuring two chlorine atoms, a fluorine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

Overview of the Synthetic Strategy

The primary synthetic pathway to this compound involves a multi-step process commencing with the construction of a polysubstituted pyridine ring, followed by functional group transformations. The key intermediate is 2,6-dichloro-3-cyano-4-methylpyridine, which is then hydrolyzed to the target carboxylic acid. This strategy allows for the introduction of the desired substituents at specific positions on the pyridine core.

The general synthetic approach can be summarized as follows:

-

Ring Formation: Condensation and cyclization of acyclic precursors to form the 2,6-dihydroxy-3-cyano-4-methylpyridine intermediate.

-

Chlorination: Conversion of the dihydroxy intermediate to the corresponding 2,6-dichloro derivative using a suitable chlorinating agent.

-

Hydrolysis: Conversion of the 3-cyano group to a carboxylic acid to yield the final product.

Further derivatization of the carboxylic acid can be achieved through standard organic transformations to access esters, amides, and the acid chloride.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound and its derivatives.

Synthesis of 2,6-Dihydroxy-3-cyano-4-methylpyridine

This procedure is adapted from the synthesis of analogous 2,6-dihydroxypyridine derivatives.

Reaction:

-

Acetoacetamide and ethyl cyanoacetate are reacted in the presence of a carbonate catalyst to undergo a condensation reaction, followed by cyclization to yield 2,6-dihydroxy-3-cyano-4-methylpyridine.[1]

Protocol:

-

In a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, combine acetoacetamide and ethyl cyanoacetate in an organic solvent (e.g., a high-boiling point ether or aromatic solvent).[1]

-

Add a carbonate catalyst (e.g., potassium carbonate or sodium carbonate).[1]

-

Heat the reaction mixture to 80-85°C to initiate the condensation reaction, during which ethanol is continuously removed.[1]

-

After the removal of ethanol, add a water absorbent and adjust the temperature to 68-70°C for the cyclization reaction to proceed for 5-6 hours.[1]

-

Upon completion, cool the reaction mixture and isolate the product, 2,6-dihydroxy-3-cyano-4-methylpyridine, by filtration. The crude product can be purified by recrystallization.

Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine

This step involves the chlorination of the dihydroxy intermediate.

Reaction:

-

2,6-Dihydroxy-3-cyano-4-methylpyridine is chlorinated using phosphorus pentachloride in the presence of a catalyst to yield 2,6-dichloro-3-cyano-4-methylpyridine.[1]

Protocol:

-

To a reaction vessel containing an organic solvent such as dichlorobenzene or nitrobenzene, add 2,6-dihydroxy-3-cyano-4-methylpyridine.[1]

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst, followed by the portion-wise addition of phosphorus pentachloride.[1]

-

Heat the reaction mixture to 120-150°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).[1]

-

Once the reaction is complete, cool the mixture and carefully quench by pouring it into ice water.[1]

-

The product, 2,6-dichloro-3-cyano-4-methylpyridine, will precipitate and can be collected by filtration, washed with water, and dried.

Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. The introduction of the 5-fluoro substituent is not explicitly detailed in the provided search results for the 4-methyl analog. The following protocol is based on the hydrolysis of the non-methylated, fluorinated nitrile and assumes the 5-fluoro-4-methyl-substituted nitrile is available. A plausible preceding step would involve fluorination of an appropriate precursor.

Reaction:

-

2,6-Dichloro-5-fluoro-3-cyanopyridine is hydrolyzed under acidic conditions to 2,6-dichloro-5-fluoronicotinic acid.[2][3] A similar procedure is expected for the 4-methyl analog.

Protocol:

-

In a flask equipped for heating and stirring, dissolve 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid (90-99%) at a temperature of 70-90°C.[3]

-

Maintain the temperature at 70-100°C to facilitate the initial saponification to the carboxamide.[3]

-

Cool the reaction mixture to 10-65°C and slowly add water in a controlled manner to achieve a final sulfuric acid concentration of 55-75 wt.%. The temperature should be carefully managed during the water addition.[3]

-

Complete the hydrolysis by heating the mixture to 70-110°C.[3]

-

After cooling, the product, this compound, will precipitate and can be isolated by filtration, followed by washing with water and drying.

Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carbonyl Chloride

The carboxylic acid can be converted to the more reactive acid chloride. This protocol is adapted from the synthesis of the non-methylated analog.[4][5]

Reaction:

-

This compound is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride.

Protocol:

-

Suspend this compound in an inert solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux until the reaction is complete (evolution of gas ceases).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride, which can be purified by distillation or used directly in the next step.

Synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxamide

The amide can be prepared from the acid chloride or directly from the carboxylic acid. The existence of 2,6-dichloro-5-fluoro-4-methylnicotinamide has been noted.[6]

Reaction (from Acid Chloride):

-

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride is reacted with ammonia or an amine.

Protocol:

-

Dissolve 2,6-dichloro-5-fluoro-4-methylpyridine-3-carbonyl chloride in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of the desired amine dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Isolate the product by filtration (if it precipitates) or by extraction after an aqueous workup. Purify by recrystallization or chromatography.

Data Presentation

The following tables summarize the available quantitative data for the key compounds in this synthetic pathway. Data for the 4-methyl derivatives are limited; therefore, data for the analogous non-methylated compounds are included for comparison.

Table 1: Physical and Chemical Properties of Key Intermediates and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ pressure) | Reference |

| 2,6-Dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | 154.6-154.9 | - | [4] |

| 2,6-Dichloro-5-fluoronicotinoyl chloride | C₆HCl₂FNO | 228.44 | - | 70-100 @ 1-2 mmHg | [4][5] |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | C₇H₆FNO₄ | 187.12 | 208-213 | - | [4][5] |

| 2,6-Dichloro-3-cyano-4-methylpyridine | C₇H₃Cl₂N₂ | 186.02 | >99.0% purity reported | - | [1] |

Table 2: Reaction Conditions and Yields

| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate | Ethyl fluoroacetate, ethyl formate, sodium methoxide, methyl malonamate | Methanol | Reflux | 0.5 | 61 | [4][5] |

| Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride | Methyl 2,6-dihydroxy-5-fluoronicotinate, POCl₃, LiCl | - | 152-158 | 25 | 88.3 (VPC) | [4][5] |

| Hydrolysis of 2,6-Dichloro-5-fluoronicotinoyl chloride | NaOH, HCl | Water | 50-60 (hydrolysis) | - | 71 | [4] |

| Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine | 2,6-Dihydroxy-3-cyano-4-methylpyridine, PCl₅, DMAP | Nitrobenzene | 130 | 14 | >95 (molar) | [1] |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Overall synthesis pathway for the target carboxylic acid.

Caption: Key derivatization reactions of the target carboxylic acid.

References

- 1. CN120865078A - 2, 6-Dichloro-3-cyano-4-methylpyridine and preparation method thereof - Google Patents [patents.google.com]

- 2. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 3. DE19926400A1 - Improved process for the preparation of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. danabiosci.com [danabiosci.com]

The Versatile Scaffold: A Technical Guide to Substituted Pyridine Carboxylic Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine carboxylic acids represent a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Their unique physicochemical properties, including the ability of the pyridine ring to engage in various non-covalent interactions and the carboxylic acid group's capacity for hydrogen bonding and metal chelation, make them a privileged scaffold in drug design.[1] This technical guide provides an in-depth exploration of the potential applications of these compounds, focusing on their roles as enzyme inhibitors and receptor modulators across various therapeutic areas.

Substituted Pyridine Carboxylic Acids as Enzyme Inhibitors

The structural features of substituted pyridine carboxylic acids make them highly effective enzyme inhibitors. The electron-deficient pyridine ring can participate in π-π stacking and hydrogen bonding with residues in the enzyme's active site, while the carboxylic acid group can act as a key anchoring point, often coordinating with metal ions essential for catalysis.[1] This has led to the development of potent inhibitors for a wide range of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Several pyridine carboxylic acid derivatives have been developed as potent kinase inhibitors.

| Compound Class/Name | Target Kinase | IC50/Ki Value | Reference |

| Pyridine-urea derivatives | VEGFR-2 | IC50: 3.93 ± 0.73 µM to 5.0 ± 1.91 µM | [2] |

| Substituted Pyridine Derivatives | IRAK4 | IC50: < 1 nM to 3 nM | [1][3] |

| Imidazo[1,2-a]pyridine derivatives | CK2 | IC50: 0.117 ± 0.005 µM | [4] |

A general workflow for identifying and characterizing kinase inhibitors is depicted below.

The general mechanism of action for many pyridine carboxylic acid-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme.

Other Enzyme Inhibitors

The versatility of the substituted pyridine carboxylic acid scaffold extends to the inhibition of various other enzyme classes.

| Compound Class/Name | Target Enzyme | IC50/Ki Value | Reference |

| Verubecestat (MK-8931) | BACE2 | Ki: 0.37 nM | |

| Verubecestat (MK-8931) | BACE1 | Ki: 1.75 nM | [5] |

| Tetomilast | PDE4 | IC50: 74 nM | [6][7] |

| Phenyl alanine derivative | Factor XIa | IC50: 0.9 nM | [1] |

| Pyridine-2-carboxylic acid derivatives | Histone Demethylase (KDM5B) | IC50: < 1.0 µM | |

| 6-(hexyloxy) pyridine-3-carboxylic acid | Carbonic Anhydrase (CA III) | Ki: 41.6 µM | [1] |

| Pyridine-4-carboxylic acid derivative | IspH | IC50: 1.44 µM | [1] |

| 2-pyridylacetic acid | α-amylase, Carboxypeptidase A | Strongest inhibitor among tested compounds | [8] |

Substituted Pyridine Carboxylic Acids as Receptor Modulators

Substituted pyridine carboxylic acids also serve as potent modulators of various cell surface receptors, particularly G protein-coupled receptors (GPCRs), which are implicated in a wide array of physiological processes and diseases.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer metastasis, HIV entry, and inflammatory diseases.[9] Several substituted pyridine derivatives have been developed as antagonists of this receptor.

| Compound Class/Name | Target Receptor | EC50/IC50 Value | Reference |

| 2,6-disubstituted pyridine derivatives | CXCR4 | EC50: < 100 nM (binding affinity) | [10] |

| Pyridine-4-carboxylic acid derivative | CCR3 | Not specified | [1] |

The binding of the natural ligand CXCL12 to CXCR4 triggers a cascade of downstream signaling events that promote cell migration, proliferation, and survival. CXCR4 antagonists block this interaction, thereby inhibiting these pathological processes.[9][11]

Applications in Anticancer Therapy

Substituted pyridine carboxylic acids have demonstrated significant potential in cancer therapy, acting through various mechanisms including the inhibition of cell cycle progression and the induction of apoptosis.

| Compound/Class | Cancer Cell Line(s) | IC50 Value | Reference |

| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Broad panel of human cancer cell lines | Low micromolar range | [12][13] |

| Pyridine-urea derivative (8e) | MCF-7 (breast cancer) | 0.22 µM (48h), 0.11 µM (72h) | [2] |

| Pyridine-urea derivative (8n) | MCF-7 (breast cancer) | 1.88 µM (48h), 0.80 µM (72h) | [2] |

| Pyridine derivative (9) | U937, SKMEL-28, NCIH460, RKOP27 | 16-422 nM | [14] |

| Pyridine derivative (10) | U937, SKMEL-28, NCIH460, RKOP27 | 127 nM | [14] |

| Pyridine derivative (20) | SW1116 (colon cancer) | 1.54 µM | [14] |

Anti-inflammatory and Other Applications

The anti-inflammatory properties of substituted pyridine carboxylic acids are well-documented, often stemming from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

| Compound/Class | Assay/Target | IC50 Value | Reference |

| Isonicotinate (5) | ROS Inhibition | 1.42 ± 0.1 µg/mL | [15] |

| Imidazo[1,2-a]pyridine derivative (4a) | COX-1 | 2.72 µM | [16] |

| Imidazo[1,2-a]pyridine derivative (4a) | COX-2 | 1.89 µM | [16] |

| Nicotinic acid derivatives (2b, 2h) | DPPH radical scavenging | 15.63 ± 0.13 µM, 12.88 ± 0.19 µM | [14][17] |

| Nicotinic acid derivatives (2b, 2h) | ABTS radical scavenging | 19.89 ± 0.25 µM, 16.35 ± 0.25 µM | [14][17] |

| Nicotinic acid derivatives | α-amylase inhibition | 1.324 ± 0.17 to 1.516 ± 0.14 µg/mL | [14][17] |

| Nicotinic acid derivatives | Human RBC hemolysis | 14.06 ± 0.15 to 85.56 ± 0.25 µM | [14][17] |

Physicochemical Properties of FDA-Approved Drugs

Several FDA-approved drugs incorporate the substituted pyridine carboxylic acid scaffold. Their physicochemical properties are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Drug Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Solubility |

| Isoniazid | C6H7N3O | 137.14 | -0.7 | 1 g in 8 mL water |

| Tazarotene | C21H21NO2S | 351.5 | 4.9 | Sparingly soluble in aqueous buffers; soluble in DMSO and dimethyl formamide (~30 mg/mL) |

| Avatrombopag | C29H34Cl2N6O3S2 | 648.15 | 5.6 | Practically insoluble in water below pH 12 |

Experimental Protocols

Synthesis of a Substituted Pyridine-2,6-dicarboxylic Acid Derivative

This protocol describes a novel one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[18]

Materials:

-

Aldehyde

-

Pyruvate

-

Pyrrolidine-acetic acid catalyst

-

Ammonium acetate

-

Solvent (e.g., ethanol)

Procedure:

-

In a single reaction vessel, combine the aldehyde and pyruvate in the chosen solvent.

-

Add the pyrrolidine-acetic acid catalyst to the mixture.

-

Allow the reaction to proceed to form the dihydropyran derivative. This can be monitored by thin-layer chromatography (TLC).

-

To the same reaction vessel, add ammonium acetate.

-

Heat the reaction mixture under mild conditions (e.g., reflux in ethanol) until the formation of the desired 4-substituted pyridine-2,6-dicarboxylic acid derivative is complete, as monitored by TLC.

-

Cool the reaction mixture and isolate the product by standard workup procedures, such as extraction and crystallization.

IRAK4 Kinase Inhibition Assay

This protocol outlines a general procedure for a biochemical assay to determine the inhibitory activity of a compound against IRAK4 kinase.[8][18][19]

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Myelin Basic Protein or a synthetic peptide)

-

Test compound (substituted pyridine carboxylic acid derivative)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the IRAK4 enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

-

Quantify the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound, using the ADP-Glo™ assay according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

CXCR4 Receptor Binding Assay

This protocol describes a flow cytometry-based competition binding assay to identify compounds that inhibit the binding of CXCL12 to CXCR4.[20][21][22]

Materials:

-

Jurkat cells (or another cell line endogenously expressing CXCR4)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Test compound (substituted pyridine carboxylic acid derivative)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Culture Jurkat cells to the appropriate density and wash with assay buffer.

-

Resuspend the cells in assay buffer to the desired concentration.

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the cell suspension to each well and incubate for a short period (e.g., 15 minutes) at room temperature in the dark.

-

Add a fixed concentration of fluorescently labeled CXCL12 to each well.

-

Incubate for a further period (e.g., 30 minutes) at room temperature in the dark to allow for competitive binding.

-

Wash the cells by centrifugation and resuspension in fresh assay buffer to remove unbound ligand and compound.

-

Fix the cells if necessary (e.g., with paraformaldehyde).

-

Analyze the fluorescence of the cells in each well using a flow cytometer.

-

The decrease in fluorescence intensity in the presence of the test compound indicates displacement of the fluorescently labeled CXCL12 and thus binding of the compound to CXCR4.

-

Calculate the percentage of inhibition of binding and determine the EC50 or IC50 value from a dose-response curve.

Conclusion

Substituted pyridine carboxylic acids are a remarkably versatile and valuable scaffold in medicinal chemistry. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties, leading to the development of highly potent and selective drugs for a wide range of diseases. The continued exploration of this chemical space, aided by advanced screening and synthetic methodologies, promises to yield new and improved therapeutic agents in the years to come.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 21. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions [mdpi.com]

Unraveling the Enigma: The Mechanism of Action of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a synthetic halogenated pyridine derivative. While extensive research into the specific biological mechanism of action of this particular compound is not publicly available, its structural motifs strongly suggest its role as a key intermediate in the synthesis of more complex molecules, particularly those in the realm of antibacterial agents. This guide will delve into the likely, inferred mechanism of action by examining the well-established activities of structurally related compounds, namely the naphthyridine and quinolone classes of antibiotics. The primary mode of action for these compounds is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document will provide a detailed overview of this mechanism, supported by illustrative diagrams and a summary of relevant experimental protocols used in the field.

Introduction: The Identity of this compound

This compound is a chemical compound with the molecular formula C₇H₄Cl₂FNO₂. Its structure features a pyridine ring substituted with two chlorine atoms, a fluorine atom, a methyl group, and a carboxylic acid group. This substitution pattern makes it a versatile building block in organic synthesis.

Currently, the predominant context in which this molecule is discussed in scientific literature is as a precursor for the synthesis of more complex heterocyclic systems. Specifically, it is identified as a potential intermediate for creating compounds within the naphthyridine class of antibacterials.

Inferred Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Given its role as a synthetic precursor to naphthyridine antibacterials, the mechanism of action of the final products derived from this compound can be inferred. Naphthyridines, along with the structurally similar quinolones and fluoroquinolones, are potent bactericidal agents that target the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[3][4][5]

The Role of DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.[4][6]

-

Topoisomerase IV: The primary function of this enzyme is to decatenate, or unlink, the newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[1][3]

The Inhibitory Action of Naphthyridine/Quinolone Antibiotics

Naphthyridine and quinolone antibiotics exert their bactericidal effect by forming a stable ternary complex with the topoisomerase and the bacterial DNA.[1][5] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[1][3]

The general workflow of this inhibitory mechanism is as follows:

Figure 1: General mechanism of action of naphthyridine and quinolone antibiotics.

Quantitative Data: A Notable Absence